molecular formula C15H17N3O B1654970 4'-Methoxy-4-dimethylaminoazobenzene CAS No. 3009-50-5

4'-Methoxy-4-dimethylaminoazobenzene

Cat. No.: B1654970
CAS No.: 3009-50-5
M. Wt: 255.31 g/mol
InChI Key: OKVZACRWBMIIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxy-4-dimethylaminoazobenzene (CAS 118527-20-1) is a specialized azo dye with a molecular formula of C15H17N3O and a molecular weight of 255.315 g/mol . As a derivative of the classic compound 4-dimethylaminoazobenzene (DAB, Methyl Yellow), it shares structural features with a historically significant class of compounds used in cancer research . Azo dyes like this one are metabolized in biological systems primarily through cytochrome P450-dependent enzymes, undergoing key processes such as N-demethylation and ring hydroxylation, which can generate reactive intermediates . Research on similar azo compounds has shown that these metabolites can bind to cellular macromolecules, including proteins and nucleic acids, which is a mechanism under investigation for its carcinogenic potential . Consequently, this compound is of value in biochemical and toxicological studies, particularly for investigating the metabolic pathways and mechanisms of action of aromatic amines. It is also a candidate for use in material science as a dye for polymers and as a pH indicator, with its color changing properties in solution . This product is strictly for research use in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Based on its classification as a probable human carcinogen, special handling precautions are required . Personnel must adhere to strict protocols, including the use of engineering controls, appropriate work practices, and personal protective equipment such as impervious gowns, gloves, and respiratory protection .

Properties

CAS No.

3009-50-5

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H17N3O/c1-18(2)14-8-4-12(5-9-14)16-17-13-6-10-15(19-3)11-7-13/h4-11H,1-3H3

InChI Key

OKVZACRWBMIIEM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

Advanced Photoresponsive Materials:a Primary Avenue for Future Research is the Incorporation of 4 Methoxy 4 Dimethylaminoazobenzene into Various Material Platforms. This Could Include:

Polymers and Hydrogels: Creating "smart" polymers and hydrogels that change their shape, permeability, or mechanical properties in response to light. nih.govrsc.org This could have applications in soft robotics, controlled drug release systems, and self-healing materials.

Surface Modification: Grafting 4'-Methoxy-4-dimethylaminoazobenzene onto surfaces to create photo-switchable wettability, adhesion, or friction. Such surfaces could be used in microfluidic devices, "smart" fabrics, and anti-fouling coatings.

Porous Materials: Integrating the molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with light-controllable porosity for applications in gas separation and storage. rsc.org

Biological and Photopharmacological Applications:with a Thorough Toxicological Evaluation, 4 Methoxy 4 Dimethylaminoazobenzene Could Be Explored for Various Biological Applications. the Ability to Be Switched with Visible Light Makes It Particularly Attractive. Potential Research Directions Include:

Photocontrolled Bioactivity: Attaching the molecule to a biologically active compound to create a "photopharmaceutical" whose activity can be turned on or off with light. This would allow for highly localized and targeted therapeutic interventions.

Probes for Biological Imaging: Developing fluorescent probes based on the 4'-Methoxy-4-dimethylaminoazobenzene structure that change their emission properties upon isomerization, allowing for the imaging of specific biological processes with high spatial and temporal resolution.

Computational Modeling and Theoretical Studies:to Complement Experimental Work, Advanced Computational Studies Are Crucial. Future Theoretical Research Should Focus On:

Predicting Photophysical Properties: Using quantum chemical calculations to accurately predict the absorption spectra, quantum yields, and isomerization pathways of 4'-Methoxy-4-dimethylaminoazobenzene and its derivatives in different environments. nih.govmdpi.com This can guide the rational design of new molecules with tailored photoresponsive properties.

Simulating Material Behavior: Employing molecular dynamics simulations to understand how the isomerization of the azobenzene (B91143) units translates into macroscopic changes in the properties of materials, aiding in the design of more efficient photoresponsive systems.

Photophysical and Photochemical Phenomena

Photoisomerization Dynamics and Mechanism

Photoisomerization, the reversible transformation between two isomers using light, is a hallmark of azobenzene (B91143) derivatives. This process involves a significant change in molecular geometry, switching between the thermally stable trans (E) form and the metastable cis (Z) form.

The mechanism of trans-cis photoisomerization in azobenzene derivatives is a subject of detailed study and can proceed through two primary pathways: rotation or inversion. nih.gov The rotational mechanism involves a twisting motion around the central N=N double bond, while the inversional pathway involves a planar movement of one of the phenyl rings through a linear, sp-hybridized transition state. ias.ac.in

For azobenzene compounds, the operative mechanism is often influenced by the nature of the substituents on the phenyl rings. rsc.org In derivatives with electron-donating groups, such as the methoxy (B1213986) and dimethylamino groups in 4'-Methoxy-4-dimethylaminoazobenzene, the mechanism can be complex. Studies on closely related "push-pull" azobenzenes (molecules with both electron-donating and electron-withdrawing groups) suggest that the pathway can be a hybrid of both rotation and inversion. rsc.org For instance, research on 4-nitro-4′-dimethylamino-azobenzene proposes a mixed inversion-rotation mechanism. rsc.org Other studies on azobenzenes with a p-OCH3 substituent favor an inversional mechanism. ias.ac.in Computational analyses of similar azo-derivatives suggest that excitation to the second excited state (S2) is necessary to initiate isomerization, with the rotational pathway being energetically more favorable in some cases. nih.gov The isomerization from the excited state is an ultrafast process, with the formation of the cis product occurring on a timescale of hundreds of femtoseconds to a few picoseconds. rsc.org

The efficiency and kinetics of photoisomerization are highly sensitive to the properties of the solvent, such as polarity and viscosity. researchgate.netelsevierpure.com The rate of isomerization can be significantly influenced by how the solvent stabilizes the ground, excited, and transition states of the molecule. For a related compound, 4-dimethylaminoazobenzene carboxylic acid, reversible trans-cis photoisomerization was observed in ethyl acetate, but the process was found to be inefficient in more polar, protic solvents like water and ethanol. elsevierpure.com

In other substituted azobenzenes, an increase in solvent polarity has been shown to accelerate the rate of isomerization. nih.govresearchgate.net This effect is often attributed to the stabilization of a polar transition state. For example, the isomerization rate constant for one azo-derivative was found to increase by an order of magnitude when moving from a less polar solvent (dioxane) to a more polar one (DMSO). nih.gov This suggests that the charge distribution in the transition state is more polar than in the ground state, leading to greater stabilization by polar solvents. longdom.org

Table 1: Photoisomerization Dynamics of Related Azobenzene Derivatives in Different Solvents This table presents data for compounds structurally similar to this compound to illustrate solvent effects.

CompoundSolventObservationReference
trans-4-methoxyazobenzeneEthanolThree decay components determined to be 0.11, 1.4, and 2.9 ps. researchgate.net
trans-4-methoxyazobenzeneEthylene GlycolThree decay components determined to be 0.16, 1.5, and 7.5 ps. researchgate.net
4-dimethylaminoazobenzene carboxylic acidEthyl AcetateEfficient reversible trans-cis photo-isomerization observed. elsevierpure.com
4-dimethylaminoazobenzene carboxylic acidWater / EthanolPhoto-isomerization from trans- to cis-isomer does not occur efficiently. elsevierpure.com
methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoateDioxaneIsomerization rate constant (ki) increases with solvent polarity. nih.gov
methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoateDMSOIsomerization rate constant (ki) is higher than in dioxane. nih.gov

Following photo-induced conversion to the cis form, the molecule can revert to the more stable trans isomer. This back-isomerization can be triggered by light (cis-trans photoisomerization) or can occur spontaneously in the dark through thermal relaxation. rsc.org The rate of this thermal process is a critical parameter that determines the stability of the cis isomer.

The kinetics of this thermal relaxation are temperature-dependent and can be used to determine the activation energy (Ea) of the cis-to-trans isomerization. elsevierpure.com The activation energy represents the energy barrier that must be overcome for the isomerization to occur. For 4-dimethylaminoazobenzene carboxylic acid in ethyl acetate, the activation energy for the thermal cis-to-trans isomerization was experimentally determined to be 49.2 kJ/mol from temperature-dependent kinetic measurements. elsevierpure.com In studies of other "push-pull" azobenzenes, lower activation energies were observed in more polar solvents, which is consistent with the accelerated isomerization rates and points to a polar, charged transition state. researchgate.netlongdom.org The activation energy can be determined by plotting the natural logarithm of the isomerization rate constant against the inverse of the temperature (Arrhenius plot). longdom.orgnih.govbiointerfaceresearch.com

Electronic Absorption and Emission Characteristics

The electronic properties of this compound are defined by its ability to absorb and, in some cases, emit light. These characteristics are dictated by the electronic transitions between molecular orbitals within the molecule.

UV-Vis-NIR spectroscopy is a fundamental technique used to measure the absorption of light by a compound over a range of wavelengths, typically from 175 to 3300 nm. eag.com The absorption spectrum of an azobenzene derivative provides key information about its electronic structure. Azobenzenes typically display two characteristic absorption bands in the UV-visible region. nih.gov

The first is a high-intensity band at shorter wavelengths, corresponding to a π→π* electronic transition, and the second is a lower-intensity band at longer wavelengths, corresponding to an n→π* transition. nih.gov For trans-4'-Methoxy-4-dimethylaminoazobenzene, the strong π→π* transition is responsible for its vibrant color. The cis isomer, formed after photoisomerization, has its own distinct absorption spectrum, often with the π→π* band shifted to a shorter wavelength (hypsochromic or blue shift) and the n→π* band becoming more prominent. researchgate.net For example, upon excitation of trans-4-methoxyazobenzene, the formation of the cis isomer is marked by a new positive absorption band in the 400-480 nm range. researchgate.net

Table 2: UV-Visible Absorption Maxima (λmax) for this compound and Related Compounds

CompoundIsomerSolventAbsorption Band (Transition)λmax (nm)Reference
4-((2-hydroxy-5methylphenyl)diazenyl)-3-methoxybenzoic acidtransDMFπ→π~412 nih.gov
4-dimethylaminoazobenzene-4'-sulfonic acid sodium salt (Methyl Orange)transWaterπ→π464 researchgate.net
trans-4-methoxyazobenzenecisNot Specifiedn→π* (likely)400-480 researchgate.net
4-Methoxy-4'-Nitrobiphenyl-ChloroformFull Spectrum Recorded200-800 nih.gov

Solvatochromism describes the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent in which it is dissolved. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. In "push-pull" molecules like this compound, the ground state has some degree of charge separation, but the excited state is often significantly more polar due to an intramolecular charge transfer (ICT) from the electron-donating group (dimethylamino) to the electron-accepting part of the molecule. nih.gov

An increase in solvent polarity will preferentially stabilize the more polar excited state over the less polar ground state. This stabilization lowers the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This is known as positive solvatochromism. nih.gov The magnitude of this shift can be correlated with various solvent polarity scales, such as the Catalán or Kamlet-Abraham-Taft parameters, to quantify the contributions of different types of solvent-solute interactions. nih.gov Studies on molecules with similar structures have confirmed that an increase in solvent polarity moves the absorption and fluorescence spectra to lower energy regions (longer wavelengths). nih.govresearchgate.net

Electrochemical Properties and Photoelectrochemistry

The electrochemical behavior of azobenzene and its derivatives has been a subject of significant study, particularly in the context of molecular switches and energy storage. acs.org The redox properties of these compounds are strongly influenced by the nature and position of substituents on the aromatic rings. acs.org

Generally, the electrochemical reduction of aromatic azo compounds in aprotic media occurs in two distinct one-electron steps. utexas.edu The first step is a reversible reduction to form a stable anion radical, and the second is a further reduction to a dianion, which is often followed by chemical reactions. utexas.edu The redox potentials at which these electron transfers occur are sensitive to the electronic effects of the substituents. Electron-donating groups, such as the dimethylamino and methoxy groups in this compound, increase the electron density on the azobenzene core. This increased electron density is expected to make the molecule more difficult to reduce, thereby shifting the reduction potentials to more negative values compared to unsubstituted azobenzene.

Conversely, the oxidation of most azobenzene derivatives tends to be an irreversible process. acs.org However, certain substitution patterns, particularly with amino or hydroxyl groups in the para-positions, can lead to stable, reversible two-electron oxidation to a quinoidal structure. acs.org

Table 2: Predicted Electrochemical Behavior of this compound

Electrochemical ProcessExpected BehaviorRationale based on Substituent Effects
Reduction Two one-electron reduction steps.Typical for the azobenzene core. utexas.edu
Reduction potentials shifted to more negative values (compared to azobenzene).The electron-donating -N(CH3)2 and -OCH3 groups increase electron density, making reduction more difficult. acs.org
Oxidation Likely an irreversible process.Common for many benzenoid-type azobenzenes. acs.org

This table is based on established electrochemical principles for substituted azobenzenes, as direct experimental data for this compound was not found in the surveyed literature.

Photoelectrochemistry involves the study of electrochemical processes that are initiated or influenced by light. For azobenzene derivatives, this is intrinsically linked to their photoisomerization properties. The E and Z isomers of an azobenzene can exhibit different redox potentials. acs.org This difference allows for the photochemical control of electrochemical behavior. For instance, irradiating a solution or a modified electrode surface containing an azobenzene derivative can switch it from one isomeric form to the other, thereby changing the potential at which it is oxidized or reduced. This principle is the basis for the development of photoswitchable electrochemical devices. acs.org

Although no specific photoelectrochemical studies on this compound were identified in the searched literature, its nature as a substituted azobenzene suggests it would likely exhibit photo-isomerization-dependent redox properties, a hallmark of this class of compounds.

Supramolecular Interactions and Host Guest Chemistry

Non-Covalent Binding Mechanisms with Macrocyclic Hosts

The encapsulation of 4'-Methoxy-4-dimethylaminoazobenzene by macrocyclic hosts is a thermodynamically favorable process governed by a combination of enthalpic and entropic factors. The primary forces at play include hydrophobic effects, van der Waals forces, and more specific interactions such as hydrogen bonding and various π-interactions.

Macrocycles like cucurbit[n]urils (CBs) possess a hydrophobic inner cavity and two polar carbonyl-fringed portals, making them excellent hosts for a variety of guest molecules in aqueous solutions. While direct studies on this compound are limited, research on closely related 4-(N,N-dimethylamino)azobenzene derivatives provides significant insights. For instance, the encapsulation of a 4-(N,N-dimethylamino)azobenzene moiety within the cavity of cucurbit researchgate.neturil (CB7) has been demonstrated.

The driving force for this inclusion is primarily the hydrophobic effect, where the nonpolar azobenzene (B91143) guest is expelled from the aqueous environment and seeks refuge within the hydrophobic interior of the CB7 host. This process is entropically favorable due to the release of ordered water molecules from both the host's cavity and the guest's surface.

The stoichiometry and stability of such inclusion complexes are crucial parameters. For a similar compound, 4-aminoazobenzene, complexation with cucurbit researchgate.neturil in acidic solutions shows a high binding affinity.

Table 1: Thermodynamic Parameters for the Complexation of 4-Aminoazobenzene with Cucurbit researchgate.neturil

Thermodynamic ParameterValueConditions
Association Constant (K)HighAcidic Solution
Gibbs Free Energy (ΔG)FavorableAcidic Solution
Enthalpy (ΔH)ExothermicAcidic Solution
Entropy (ΔS)FavorableAcidic Solution

This table is based on data for 4-aminoazobenzene, a structurally similar compound, to infer the likely behavior of this compound.

Beyond simple hydrophobic inclusion, more specific interactions contribute significantly to the stability and geometry of host-guest complexes. The portals of cucurbiturils, rich in carbonyl groups, can engage in ion-dipole interactions with cationic guests. In the case of this compound, the dimethylamino group can be protonated under acidic conditions to form a cationic dimethylammonium group. This positive charge can then interact favorably with the electron-rich carbonyl portals of the cucurbituril (B1219460) host.

Furthermore, hydrogen bonding plays a critical role. Research on a 4-(N,N-dimethylamino)azobenzene conjugate revealed that the protonated azonium tautomer is stabilized within the cucurbit researchgate.neturil cavity through an internal hydrogen bond with the host. rsc.org This type of interaction, where the host actively participates in stabilizing a particular form of the guest, is a hallmark of sophisticated molecular recognition. The nature and strength of hydrogen bonding can be influenced by factors such as the solvent and the electronic properties of both the host and the guest. rsc.orgnih.gov

The aromatic rings of this compound are key players in various π-system interactions.

π-π Stacking Interactions: These interactions occur between aromatic rings and are crucial for the self-assembly of many organic molecules. In the context of this compound, π-π stacking can occur between guest molecules within a host's cavity or between host-guest complexes themselves. The presence of both an electron-donating dimethylamino group and a methoxy (B1213986) group influences the electron density of the aromatic rings, which in turn affects the strength and geometry of π-π stacking.

Modulating Tautomeric Equilibria through Supramolecular Assembly

Azobenzene derivatives containing a dimethylamino group at the 4-position can exist in two tautomeric forms: the neutral azo form and the protonated azonium form (a quinoid-like structure). The equilibrium between these two tautomers is sensitive to the surrounding environment, particularly the pH.

Supramolecular assembly provides a powerful tool to modulate this tautomeric equilibrium. As mentioned earlier, the encapsulation of a 4-(N,N-dimethylamino)azobenzene derivative within cucurbit researchgate.neturil was found to stabilize the protonated azonium tautomer. rsc.org This stabilization is attributed to the favorable interactions between the cationic azonium form and the host's cavity and portals. The confinement within the macrocycle effectively shifts the tautomeric equilibrium towards the azonium form, even at pH values where the azo form would typically dominate in bulk solution. This phenomenon leads to a distinct color change, with the solution turning from yellow (azo form) to red (azonium form), providing a clear visual indication of complex formation.

This ability to control tautomerism through non-covalent interactions is a key principle in the design of molecular switches and sensors.

Design Principles for Molecular Recognition Systems

The development of molecular recognition systems that can selectively bind a target molecule like this compound relies on several key design principles:

Principle of Complementarity: The size, shape, and electronic properties of the host's binding site should be complementary to those of the guest molecule. For instance, the hydrophobic cavity of cucurbiturils is well-suited to encapsulate the nonpolar azobenzene moiety.

Preorganization: A rigid host molecule that does not require significant conformational changes upon guest binding will generally form more stable complexes. The entropic penalty for organizing the host is minimized, leading to a more favorable free energy of binding.

Multiple Interaction Sites: The simultaneous operation of several non-covalent interactions (hydrophobic, hydrogen bonding, π-stacking, etc.) leads to a significant increase in binding affinity and selectivity. This is known as the chelate effect in supramolecular chemistry.

Stimuli-Responsiveness: Incorporating functionalities that respond to external stimuli (e.g., pH, light, temperature) into either the host or the guest allows for the dynamic control of binding and release. The pH-dependent tautomerism of this compound is a prime example of an intrinsic stimulus-responsive property that can be exploited in molecular recognition systems.

By carefully considering these principles, it is possible to design and synthesize novel macrocyclic hosts that can selectively recognize and respond to the presence of this compound, opening avenues for applications in sensing, catalysis, and materials science.

Advanced Analytical Applications in Chemical Systems

Spectrophotometric and Extraction-Based Analytical Methods

Spectrophotometry is a primary technique for the analysis of azo compounds like 4'-Methoxy-4-dimethylaminoazobenzene due to their strong absorption of light in the visible and ultraviolet regions. The color of these dyes arises from the π→π* and n→π* electronic transitions within the molecule, particularly associated with the azo (-N=N-) chromophore. The parent compound, 4-dimethylaminoazobenzene, exhibits a maximum absorption (λmax) in alcohol at approximately 410 nm. nih.gov The specific absorption characteristics of this compound are influenced by its substituent groups, but it can be reliably quantified using UV-Visible spectrophotometry by measuring its absorbance at its λmax.

Extraction-based methods are employed to isolate and concentrate the analyte from complex matrices prior to analysis. Given that the related compound, 4-dimethylaminoazobenzene, is soluble in various organic solvents such as alcohol, benzene, chloroform, ether, and petroleum ether, solvent extraction is an effective approach for this compound. nih.govnih.gov This process typically involves liquid-liquid extraction, where the sample is mixed with an immiscible organic solvent in which the compound has high solubility, allowing it to be separated from the aqueous phase.

A summary of the analytical methods is presented in the table below.

Analytical Technique Principle Application Notes for Azo Dyes
UV-Visible Spectrophotometry Measures light absorption by the analyte at a specific wavelength to determine its concentration based on the Beer-Lambert law.Azo compounds have strong chromophores; analysis is typically performed at the wavelength of maximum absorbance (λmax) for high sensitivity.
Solvent Extraction Separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).Effective for isolating azo dyes from aqueous samples using solvents like ether, chloroform, or benzene, followed by analysis. nih.govnih.gov

**7.2. Chemo- and Biosensing Strategies

The responsive nature of the azobenzene (B91143) scaffold allows for its use in the development of chemical sensors and indicators.

While the broader class of azo dyes can be functionalized to act as chromogenic chemosensors for metal ions, there is no specific evidence in the reviewed literature to suggest that this compound is utilized for metal ion complexation and detection. This application typically requires the incorporation of specific chelating groups (ligands) into the dye structure that can selectively bind to metal ions, causing a detectable color change.

This compound belongs to a class of azo dyes known for their use as acid-base indicators. epa.gov Its structural analog, 4-dimethylaminoazobenzene (also known as Methyl Yellow), is a well-known pH indicator. epa.govchemguide.co.uk The color change is a result of protonation of one of the nitrogen atoms in the azo group under acidic conditions. This alters the electronic structure of the molecule and, consequently, its light absorption properties.

The protonation disrupts the conjugation of the dimethylamino group with the rest of the molecule, leading to a significant color shift from yellow in basic or neutral conditions to red in acidic conditions. chemguide.co.uk Due to its structural similarity, this compound is expected to exhibit analogous pH-indicating properties. The parent compound, 4-dimethylaminoazobenzene, has a pH transition range of 2.8 to 4.4. libretexts.org

The properties of related azo dyes as pH indicators are detailed below.

Indicator Name Related Compound pH Transition Range Acid Color Base Color
Methyl Yellow4-dimethylaminoazobenzene2.8 - 4.4 libretexts.orgRedYellow
Methyl Orange4-dimethylaminoazobenzene-4'-sulfonic acid3.1 - 4.4 chemguide.co.ukRedYellow
p-Methyl Red4-Dimethylaminoazobenzene-4'-carboxylic acidActs as a pH indicator ontosight.ai(Varies)(Varies)

Separation Science Applications

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex environmental and biological samples. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of azo dyes.

For compounds of this type, a common approach involves reverse-phase HPLC, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a buffer to control pH. najah.edusielc.com Detection is commonly achieved using a UV-Visible detector set to the λmax of the compound, providing high sensitivity and selectivity. This methodology allows for the efficient separation and quantification of the dye. Gas chromatography (GC) can also be used for the analysis of related, volatile azo compounds. nih.gov

Environmental Transformation and Degradation Pathways

Microbial and Enzymatic Biodegradation Studies

The biodegradation of azo dyes, including compounds like 4'-Methoxy-4-dimethylaminoazobenzene, is a key area of research for environmental remediation. ijcmas.com A wide variety of microorganisms, such as bacteria and fungi, have demonstrated the ability to decolorize and degrade these synthetic dyes. nih.gov Biotechnological approaches using microbial degradation are considered cost-effective and environmentally friendly alternatives to traditional physico-chemical treatment methods. gsconlinepress.com

Bacterial degradation often begins with the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. nih.gov This initial step typically occurs under anaerobic conditions and results in the formation of aromatic amines. Subsequently, these amines can be further degraded, often under aerobic conditions. nih.gov Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases to mineralize complex organic compounds, including azo dyes. ijcmas.comnih.gov

Several microbial species have been identified for their capacity to degrade azo dyes, although specific studies on this compound are not extensively detailed in the provided results. However, the general principles of microbial degradation of structurally similar compounds are well-established. For instance, consortia of bacteria including Vitreoscilla sp., Acinetobacter lwoffii, Klebsiella pneumoniae, and Pseudomonas fluorescens have been shown to effectively decolorize the azo dye Methyl Orange. nih.gov The efficiency of this microbial action is influenced by environmental factors such as pH, temperature, and the presence of co-substrates. nih.gov

Table 1: Key Enzymes and Microorganisms in Azo Dye Biodegradation

Category Name Role in Degradation
Enzymes Azoreductases Catalyze the initial reductive cleavage of the azo bond. nih.gov
Laccases Oxidize phenolic and non-phenolic compounds, contributing to decolorization. ijcmas.comnih.gov
Lignin Peroxidases (LiP) Play a major role in the degradation of azo dyes by fungi like P. chrysosporium. ijcmas.com
Manganese Peroxidases (MnP) Involved in the enzymatic mineralization of dyes. ijcmas.com
Microorganisms Bacteria (Pseudomonas, Bacillus) Capable of degrading azo dyes under both aerobic and anaerobic conditions. mdpi.com
White-Rot Fungi (Trametes versicolor) Secrete powerful extracellular enzymes that break down complex dye molecules. nih.gov

Identification of Degradation Products and Mechanisms

The degradation of azo dyes proceeds through specific chemical mechanisms, leading to various intermediate and final products. The primary and most critical step in the biodegradation of compounds like this compound is the reductive cleavage of the azo bond. gsconlinepress.com

This reaction breaks the molecule into two separate aromatic amines. Based on the structure of this compound, the expected initial degradation products would be:

N,N-dimethyl-p-phenylenediamine

p-anisidine (B42471) (4-methoxyaniline)

These aromatic amines are often colorless but can be more toxic and carcinogenic than the parent dye molecule. gsconlinepress.comnih.gov The formation of these amines is a significant concern in untreated or improperly treated effluents. gsconlinepress.com

Following the initial anaerobic cleavage, these aromatic amines can be subjected to further degradation under aerobic conditions. nih.gov Microorganisms can utilize these amines as a source of carbon and nitrogen, mineralizing them into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic ions. nih.gov The complete mineralization is the ultimate goal of bioremediation to prevent the accumulation of hazardous intermediates. gsconlinepress.com

Table 2: Predicted Degradation Pathway of this compound

Step Process Reactant Key Products Environmental Condition
1 Reductive Cleavage This compound N,N-dimethyl-p-phenylenediamine and p-anisidine Anaerobic
2 Mineralization Aromatic Amines (from Step 1) CO₂, H₂O, NH₄⁺ Aerobic

Environmental Fate and Persistence Modeling

Environmental fate models are computational tools used to predict the distribution, persistence, and transformation of chemicals released into the environment. researchgate.netrsc.org These models integrate data on a chemical's properties, emission rates, and environmental characteristics to simulate its behavior in various compartments like air, water, soil, and sediment. researchgate.net

For this compound, its environmental fate is governed by processes such as partitioning, degradation, and transport. researchgate.net Due to its low water solubility and tendency to bind to organic matter, it is expected to adsorb to soil particles and sediment if released into terrestrial or aquatic systems. nih.gov This binding affects its mobility and bioavailability. nih.gov

Persistence is a key concern for azo dyes. sustainability-directory.com Their chemical stability means they can remain in the environment for long periods, especially under conditions not favorable for degradation. sustainability-directory.com While the vapor-phase fraction of the compound may undergo photolysis with a relatively short half-life, the fraction bound to particulate matter is more persistent. nih.gov Modeling efforts, such as those using fugacity-based models like the Berkeley-Trent (BETR) model, can help estimate the concentrations and residence times of such pollutants in different environmental media. researchgate.net However, specific modeling studies for this compound were not found in the search results. General principles suggest that its persistence will be significant in anaerobic environments like sediments where the initial, crucial step of azo bond cleavage is slow or incomplete. sustainability-directory.com

Potential for Advanced Functional Materials and Optoelectronic Devices

Third-Order Nonlinear Optical (NLO) Material Research

Organic molecules with large third-order nonlinear optical (NLO) properties are considered key elements for future photonic technologies due to their large and ultrafast NLO response, which makes them suitable for high-bandwidth applications. acrhem.org The NLO properties of materials are characterized by their nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), which can be determined using techniques like the Z-scan method. ucf.eduacrhem.org This technique measures the change in a material's optical properties under intense laser irradiation. nih.govfrontiersin.org

The structure of 4'-Methoxy-4-dimethylaminoazobenzene, featuring strong donor groups at opposite ends of a conjugated π-electron system (the azo bridge), is characteristic of "push-pull" molecules that often exhibit significant third-order NLO effects. acrhem.org This intramolecular charge transfer (CT) from the donor to the acceptor end upon optical excitation leads to a large change in the molecule's dipole moment, which is a primary source of nonlinear electronic polarization. acrhem.org

Research into analogous organic compounds, such as chalcone derivatives, demonstrates the importance of this molecular design. acrhem.orgacrhem.org The third-order nonlinear optical susceptibility, χ⁽³⁾, is a critical parameter that quantifies this response. researchgate.netucf.educapes.gov.brarxiv.org While specific χ⁽³⁾ values for this compound are not broadly published, data from similar organic materials suggest its strong potential. For instance, studies on chalcone derivatives, which also possess donor-acceptor structures, have yielded significant NLO coefficients.

Table 1: Third-Order NLO Properties of a Representative Chalcone Derivative (DMMC)

Data obtained using Z-scan technique with femtosecond laser pulses at 800 nm.

ParameterSymbolValueUnit
Nonlinear Refractive Indexn₂7.7 x 10⁻¹⁴cm²/W
Nonlinear Absorption Coefficientβ1.7 x 10⁻⁹cm/W
Third-Order Susceptibility|χ⁽³⁾|6.7 x 10⁻¹²e.s.u.

Source: Adapted from research on 3,4-Dimethoxy-4'-methoxychalcone (DMMC). acrhem.org

The promising NLO properties of this compound make it a subject of interest for applications in optical limiting, where materials protect sensitive optical sensors from high-intensity laser damage, and for optical signal processing. acrhem.org

Photoresponsive Materials Design and Development

The central feature of this compound is the azobenzene (B91143) group, a molecular photoswitch that can undergo reversible isomerization between its stable trans and metastable cis forms upon irradiation with light of specific wavelengths. rsc.org This transformation induces a significant change in molecular geometry, which can be harnessed to alter the macroscopic properties of a material. nih.gov

The trans → cis isomerization is typically induced by UV or visible light, while the reverse cis → trans isomerization can be triggered by a different wavelength of light or by thermal relaxation in the dark. rsc.org For azobenzene derivatives, the specific wavelengths depend on the electronic nature of the substituents. Research on similar compounds shows that these transformations can be controlled with high precision. elsevierpure.com

Incorporating this compound as a chromophore into polymer backbones is a key strategy for creating photoresponsive materials. rsc.orgmdpi.com When integrated into a polymer matrix, the light-induced isomerization of the azobenzene moiety can exert mechanical stress on the polymer chains, leading to macroscopic effects such as contraction, expansion, or bending. wisc.edu This principle is the basis for developing materials for applications like photo-actuation (artificial muscles), photo-patterning, and creating surfaces with tunable properties. rsc.org

Table 2: Photoisomerization Wavelengths for Azobenzene Derivatives

Typical wavelengths used to induce reversible isomerization in functionalized azobenzene compounds.

Isomerization ProcessInducing LightTypical Wavelength Range (nm)
transcisUV / Blue-Green Light365 - 455
cistransVisible Light (Blue/Green)430 - 550

Source: Adapted from studies on various azobenzene-containing polymers and molecules. elsevierpure.commdpi.com

The development of polymers containing this compound or similar moieties allows for the fabrication of "smart" materials that can respond to external light stimuli with high spatial and temporal control. nih.gov

Applications in Molecular Optoelectronics

The combination of photoresponsive behavior and nonlinear optical properties makes this compound a compelling molecule for applications in molecular optoelectronics. This field aims to use individual molecules or molecular assemblies as active components in electronic and photonic devices.

A primary application is in all-optical switching. rsc.org An all-optical switch uses a "control" light beam to modulate the intensity or phase of a "signal" light beam. The significant change in the refractive index (an NLO effect) or the induction of birefringence caused by the alignment of photoisomerized azobenzene molecules can be used to build such a switch. researchgate.net The photoinduced anisotropy in polymers doped with azobenzene chromophores is a well-studied mechanism for achieving this effect, with response times that can reach the millisecond range. researchgate.net

Furthermore, the two distinct states of the azobenzene molecule (trans and cis) can be used to represent the "0" and "1" states of a binary system, opening up possibilities for high-density optical data storage. The ability to write, erase, and re-write information using different wavelengths of light is a key advantage of using photochromic materials like this compound for this purpose.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 4'-Methoxy-4-dimethylaminoazobenzene has elucidated several of its fundamental chemical and photophysical properties. Like other azobenzene (B91143) derivatives, its core functionality is rooted in the photoisomerization of the central nitrogen-nitrogen double bond (N=N). The more stable trans isomer can be converted to the higher-energy cis isomer by irradiation with UV or visible light, and the molecule can revert to the trans form either thermally or by exposure to a different wavelength of light.

The substitution pattern of this compound, featuring an electron-donating dimethylamino group and an electron-donating methoxy (B1213986) group at opposite ends of the molecule, classifies it as a "push-push" substituted azobenzene. This electronic configuration significantly influences its absorption spectrum and isomerization dynamics. The presence of these auxochromes shifts the absorption bands of the molecule, often allowing for isomerization with lower-energy visible light, which is a desirable characteristic for applications in biological systems to avoid the damaging effects of UV radiation.

Key photophysical and photochemical properties that have been investigated for azobenzenes, and are relevant to this compound, include their absorption spectra, the quantum yields of photoisomerization, and the kinetics of thermal relaxation from the cis to the trans state. For a related compound, 4-dimethylaminoazobenzene carboxylic acid, the photoisomerization from the trans to the cis isomer was found to be highly dependent on the solvent. elsevierpure.com The thermal isomerization back to the trans form for this related compound was also studied, with an activation energy of 49.2 kJ/mol determined in ethyl acetate. elsevierpure.com While specific quantitative data for this compound is not as extensively documented in readily available literature, the general principles of azobenzene photochemistry provide a strong framework for understanding its behavior.

Synthesis of asymmetrically substituted azobenzenes like this compound is well-established, typically involving the coupling of a diazonium salt with an electron-rich aromatic compound. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles can be achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O
Molecular Weight255.32 g/mol
Boiling Point410.4 °C at 760 mmHg
Flash Point202 °C
Density1.05 g/cm³
Data sourced from publicly available chemical databases.

Remaining Challenges and Open Questions

Despite the foundational understanding of this compound and its relatives, several challenges and open questions remain, hindering its full potential for practical applications.

A significant challenge lies in the comprehensive characterization of its photophysical properties. While the general mechanism of isomerization is understood, precise and solvent-dependent data on the quantum yields for both the trans-to-cis and cis-to-trans isomerization are crucial for designing efficient photoswitchable systems. The kinetics of the thermal back-relaxation are also of paramount importance; for some applications, a fast relaxation is desired, while for others, a long-lived cis state is necessary. How the interplay of the methoxy and dimethylamino groups specifically modulates these parameters in various environments is an area ripe for detailed investigation.

Another open question pertains to the environmental fate and toxicological profile of this compound. While the related compound 4-dimethylaminoazobenzene is classified as a possible human carcinogen, the influence of the additional methoxy group on the biocompatibility and potential toxicity of this compound has not been extensively studied. nj.govnih.govepa.gov A thorough understanding of its metabolic pathways and potential for bioaccumulation is essential before it can be considered for any biomedical applications.

Furthermore, the synthesis of more complex architectures incorporating the this compound moiety presents ongoing challenges. While the basic synthesis is straightforward, the controlled incorporation of this molecule into polymers, onto surfaces, or as part of larger supramolecular structures in a way that preserves or even enhances its photoresponsive properties requires sophisticated synthetic strategies.

Proposed Future Research Avenues

The unique properties of this compound suggest several promising directions for future research, positioning it as a valuable component in the development of advanced functional materials and systems.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4'-methoxy-4-dimethylaminoazobenzene derivatives?

Synthesis optimization requires precise control of reaction parameters such as pH (e.g., acidic conditions for azo coupling), temperature (typically 60–80°C for stability), and reaction time (monitored via TLC or HPLC). Purification steps like column chromatography or recrystallization are critical to isolate high-purity products .

Q. How can spectroscopic methods confirm the structural integrity of this compound derivatives?

  • NMR spectroscopy identifies proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and aromatic protons.
  • IR spectroscopy detects functional groups (e.g., C-N stretches at ~1350 cm⁻¹, azo bonds at ~1450 cm⁻¹).
  • Mass spectrometry (ESI or MALDI-TOF) confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in ventilated fume hoods to minimize inhalation risks.
  • Follow waste disposal guidelines (e.g., neutralization before disposal) per OSHA/EPA regulations. Chronic toxicity data are limited; prioritize exposure minimization .

Advanced Research Questions

Q. How do structural modifications of this compound influence its carcinogenic activity?

  • Methylation at the amino group (e.g., 4-monomethyl derivatives) enhances carcinogenicity, while hydroxylation (e.g., 4'-hydroxy derivatives) reduces activity.
  • Substituent position matters: 3'-methyl or 3'-nitro groups increase potency, whereas 2'- or 4'-substituents diminish it. Computational modeling (e.g., DFT) can predict metabolite reactivity .

Q. What methodological approaches resolve contradictions in reported biological activities of azobenzene derivatives?

  • Comparative metabolite profiling (LC-MS/MS) identifies active vs. inactive metabolites. For example, 4-monomethylaminoazobenzene is carcinogenic, while 4'-hydroxy derivatives are not.
  • Dose-response studies in animal models (e.g., rat hepatocarcinogenesis assays) clarify threshold effects .

Q. How can crystallography and computational modeling elucidate the interaction of this compound with biological targets?

  • X-ray crystallography determines binding modes to enzymes (e.g., cytochrome P450 isoforms) or DNA.
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities, while MD simulations assess stability of ligand-receptor complexes .

Q. What experimental strategies validate the role of this compound in enzyme inhibition pathways?

  • Kinetic assays (e.g., fluorometric or colorimetric) measure inhibition constants (Ki) for target enzymes like oxidoreductases.
  • Western blotting or qPCR evaluates downstream effects on signaling pathways (e.g., MAPK/ERK in cancer cells) .

Data Contradiction Analysis

Q. Why do some studies report conflicting carcinogenicity data for this compound derivatives?

Discrepancies arise from variations in metabolite profiles (e.g., liver-specific activation vs. systemic detoxification) and species-specific responses . For example, rats show higher susceptibility to hepatic tumors than mice. Harmonizing assay conditions (e.g., dose, exposure duration) reduces variability .

Methodological Tables

Analytical Technique Application Key Parameters Reference
NMR SpectroscopyStructural confirmation of methoxy and azo groupsδ 3.8–4.0 ppm (OCH₃), δ 7.0–8.5 ppm (aromatic H)
LC-MS/MSMetabolite identificationCollision energy: 10–35 eV, ESI+ mode
X-ray CrystallographyBinding mode analysisResolution: <2.0 Å, R-factor: <0.20

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.